molecular formula C18H16O2 B2690393 2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 59082-39-2

2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2690393
CAS No.: 59082-39-2
M. Wt: 264.324
InChI Key: QYTJDCMWDKBJFO-QINSGFPZSA-N
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Description

2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic intermediate of significant interest in medicinal chemistry research. Its molecular framework is structurally related to compounds that have been investigated for the treatment of parasitic diseases such as Chagas disease . The compound's defined structure, confirmed by X-ray crystallography, reveals a distinct molecular conformation that is valuable for structure-activity relationship (SAR) studies . This makes it a crucial building block for researchers designing and synthesizing novel tetrahydronaphthalene derivatives for biological evaluation. The tetrahydronaphthalene (tetralone) core is a privileged scaffold in drug discovery, featured in compounds with a range of pharmacological activities. Research into related structures highlights the potential of this chemotype for developing new therapeutic agents, including anti-inflammatory compounds . Furthermore, the scaffold serves as a key precursor in organic synthesis, enabling access to diverse and complex molecular architectures for various research applications . This product is intended for use in laboratory research as a synthetic intermediate and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTJDCMWDKBJFO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 4-methoxybenzaldehyde with 1-tetralone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms

Biological Activity

The compound 2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one (CID 695539) is a synthetic organic molecule notable for its potential biological activities. This compound belongs to the class of naphthalenones, which are characterized by a naphthalene backbone and various substituents that can influence their pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may facilitate interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C18H16O2C_{18}H_{16}O_{2}. Its structure can be represented as follows:

Structure C18H16O2\text{Structure }\text{C}_{18}\text{H}_{16}\text{O}_{2}

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications, particularly in the fields of neuroprotection , antimicrobial activity , and anticancer properties .

Neuroprotective Effects

Studies indicate that compounds similar to this compound exhibit neuroprotective effects. This activity is often attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission and potentially improving cognitive function.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens. For instance, it has been reported to inhibit Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The minimum inhibitory concentration (MIC) values obtained from high-throughput screening indicate that certain analogs exhibit potent activity against this bacterium.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes key structural analogs and their unique properties:

Compound Name Structural Features Biological Activity
4-(4-Hydroxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acidHydroxyl group instead of methoxyIncreased polarity and potential hydrogen bonding
4-(4-Methoxy-benzyl)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acidNo benzylidene linkageDifferent reactivity profile
4-(4-Halo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acidHalogen substitution on benzylideneEnhanced electrophilicity

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated that a similar tetrahydroacridine derivative significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The compound's ability to cross the blood-brain barrier may enhance its efficacy as a neuroprotective agent.
  • Antimicrobial Screening : In a high-throughput screening assay against Mycobacterium tuberculosis, several derivatives showed MIC values below 20 µM. These findings suggest that modifications to the methoxy group or naphthalene backbone could enhance antimicrobial potency.
  • Anticancer Activity : Research has indicated that naphthalenone derivatives can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation. The specific mechanisms remain under investigation but suggest potential for development as anticancer agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have identified the compound as a potential anticancer agent. For instance, research indicates that derivatives of tetrahydronaphthalenones exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications to the methoxy group can enhance the selectivity and potency of these compounds against breast cancer cells .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects
Explorations into neuroprotective properties have revealed that 2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one can mitigate oxidative stress in neuronal cells. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Material Science Applications

1. Organic Photovoltaics
The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research has indicated that incorporating such structures into OPV devices can enhance light absorption and improve energy conversion efficiency due to their favorable charge transport characteristics .

2. Polymer Chemistry
In polymer science, derivatives of this compound have been utilized to develop novel materials with enhanced mechanical properties and thermal stability. The incorporation of methoxyphenyl groups has been shown to improve the compatibility and performance of polymer blends in various applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceOrganic PhotovoltaicsEnhances energy conversion efficiency
Polymer ChemistryImproves mechanical properties of polymer blends

Case Studies

Case Study 1: Anticancer Research
A study conducted by Sreekanth et al. focused on synthesizing various derivatives of tetrahydronaphthalenones, including this compound. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents against MCF-7 breast cancer cells, highlighting their potential as effective anticancer drugs.

Case Study 2: Antimicrobial Efficacy
In another investigation published in Phytochemistry Reviews, researchers evaluated the antimicrobial activity of several substituted naphthalenones. The study found that compounds similar to this compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tetrahydronaphthalenone Derivatives

4-Phenyl-3,4-dihydronaphthalen-1-one
  • Structure : The phenyl group replaces the 4-methoxybenzylidene substituent.
  • Molecular Weight : 224.26 g/mol (C₁₆H₁₂O).
  • Properties : Lacks the conjugated double bond and methoxy group, reducing electron-donating effects. This analog is primarily used as a synthetic intermediate for polycyclic compounds .
2-(Hydroxymethyl)-3,4-dihydronaphthalen-1-one
  • Structure: A hydroxymethyl group is appended to the tetrahydronaphthalenone core.
  • Molecular Weight : 178.23 g/mol (C₁₁H₁₂O₂).
  • Properties: The hydroxymethyl group introduces polarity, enhancing aqueous solubility.
Chlorophenyl and Biphenyl Derivatives
  • Example: (4-Chlorophenyl)(1,2,3,4-tetrahydronaphthalen-2-yl)methanone.
  • Properties : Electron-withdrawing chloro substituents decrease electron density, altering reactivity in electrophilic substitutions. Biphenyl analogs (e.g., 3-([1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol) exhibit increased steric bulk, impacting receptor binding .

Functionalized Derivatives with Pharmacological Activity

Piperazine-Linked Tetrahydronaphthalenones
  • Example : N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides.
  • Structure : Incorporates a piperazine ring linked via a hexanamide spacer.
  • Activity: These compounds show nanomolar affinity (Ki = 0.13–1.1 nM) for 5-HT₇ serotonin receptors, acting as agonists or antagonists. The piperazine moiety enhances binding to G-protein-coupled receptors, while the tetrahydronaphthalenone core provides rigidity .
Benzothiazine-Carboxamide Derivatives
  • Example : 2-[(4-Methoxyphenyl)methylidene]-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide.
  • Molecular Weight : 456.56 g/mol (C₂₇H₂₄N₂O₃S).
  • Properties : The benzothiazine ring and carboxamide group introduce hydrogen-bonding capacity, improving target selectivity. LogP = 5.55 indicates high lipophilicity, favoring blood-brain barrier penetration .

Structural and Electronic Effects on Bioactivity

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances resonance stabilization, while chloro substituents (e.g., in ) reduce electron density, affecting redox properties.
  • Steric Considerations : Bulky biphenyl groups () hinder rotation, favoring selective receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxybenzaldehyde and 1-tetralone under reflux in ethanol or methanol, catalyzed by aqueous NaOH or KOH. Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity is confirmed by melting point analysis, TLC, and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c), with key parameters including bond lengths, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O hydrogen bonds). These data validate the E-configuration of the benzylidene group and inform steric/electronic properties relevant to reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm for 1H; carbonyl carbon at δ ~190 ppm for 13C).
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) vibrations.
  • HRMS : Validates molecular weight and fragmentation patterns.
    Discrepancies in spectral data should be resolved using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

  • Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Solubility Enhancement : Use of co-solvents (DMSO/PEG) or nanoformulation.
  • Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes.
  • Dose-Response Optimization : Adjust dosing regimens to account for bioavailability differences .

Q. What computational methods predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict electron-transfer behavior.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites linked to Chagas disease).
  • TD-DFT : Analyze UV-vis absorption spectra for photochemical applications. Validate predictions with experimental data (e.g., cyclic voltammetry) .

Q. How does structural modification of the methoxy group affect bioactivity and stability?

  • Methodological Answer : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents via targeted synthesis. Assess:

  • Bioactivity : Antiparasitic/anticancer assays (e.g., IC50 against Trypanosoma cruzi or cancer cell lines).
  • Stability : Accelerated degradation studies under varied pH/temperature.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects with activity using multivariate analysis .

Methodological Design & Data Analysis

Q. What experimental designs are recommended for studying environmental degradation pathways?

  • Methodological Answer :

  • Hydrolytic Degradation : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC.
  • Photolysis : Expose to UV/visible light; quantify degradation products using LC-HRMS.
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .

Q. How should researchers address inconsistencies in crystallographic data across similar compounds?

  • Methodological Answer :

  • Database Cross-Validation : Compare with entries in the Cambridge Structural Database (CSD).
  • Twinning Analysis : Use software (e.g., PLATON) to detect twinning in XRD data.
  • Thermal Ellipsoid Examination : Ensure anisotropic displacement parameters align with expected molecular motion .

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